3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid
Overview
Description
3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the formyl and carboxylic acid groups. One common method involves the cycloaddition reaction between nitrile oxides and alkynes to form the isoxazole ring. Subsequent functionalization steps introduce the formyl and carboxylic acid groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific industrial methods may vary depending on the scale and desired application of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under oxidative conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The formyl and carboxylic acid groups can also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
- 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid
- 3-(2-Nitrophenyl)benzo[d]isoxazole-6-carboxylic acid
- 3-(2-Hydroxyphenyl)benzo[d]isoxazole-6-carboxylic acid
Comparison:
- This compound is unique due to the presence of both formyl and carboxylic acid groups, which can influence its reactivity and potential applications.
- 3-(2-Nitrophenyl)benzo[d]isoxazole-6-carboxylic acid contains a nitro group, which can impart different electronic properties and reactivity.
- 3-(2-Hydroxyphenyl)benzo[d]isoxazole-6-carboxylic acid has a hydroxyl group, which can affect its hydrogen bonding capabilities and solubility .
Properties
IUPAC Name |
3-(2-formylphenyl)-1,2-benzoxazole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-8-10-3-1-2-4-11(10)14-12-6-5-9(15(18)19)7-13(12)20-16-14/h1-8H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGRACLYNAAVSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NOC3=C2C=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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